molecular formula C10H7ClN2 B189379 2-Chloro-5-phenylpyrazine CAS No. 25844-73-9

2-Chloro-5-phenylpyrazine

Cat. No. B189379
CAS RN: 25844-73-9
M. Wt: 190.63 g/mol
InChI Key: IKWXPYFPNVAWJY-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylpyrazine is a chemical compound with the molecular formula C10H7ClN2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-phenylpyrazine can be represented by the SMILES string ClC1=NC=C (C2=CC=CC=C2)N=C1 . The InChI representation is 1S/C10H7ClN2/c11-10-7-12-9 (6-13-10)8-4-2-1-3-5-8/h1-7H .


Physical And Chemical Properties Analysis

2-Chloro-5-phenylpyrazine has a molecular weight of 190.63 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 25.8 Ų .

Scientific Research Applications

  • Antimycobacterial Activity : Compounds derived from 5-Chloro-N-phenylpyrazine-2-carboxamide, a close relative of 2-Chloro-5-phenylpyrazine, show significant in vitro activity against Mycobacterium tuberculosis. These compounds have been synthesized and tested for their effectiveness against various strains of mycobacteria, including M. tuberculosis H37Rv, M. kansasii, and M. avium. Some derivatives demonstrated promising activity with minimal inhibitory concentration (MIC) values in the range of 1.56–6.25 µg/mL for M. tuberculosis H37Rv. Certain derivatives were also found to be non-toxic in in vitro models, making them potential candidates for antimycobacterial drugs (Zítko et al., 2013).

  • Synthesis of 5-Alkylamino-N-phenylpyrazine-2-carboxamides : The substitution of chlorine in 5-chloro-N-phenylpyrazine-2-carboxamide with simple n-alkylamines resulted in a series of derivatives with similar or increased antimycobacterial activity compared to the parent compound. These compounds showed a decrease in in vitro cytotoxicity and maintained activity against M. tuberculosis and M. kansasii (Zítko et al., 2015).

  • Ring Transformations in Reactions with Nucleophiles : Research on chlorophenyl- and chlorodiphenyl-pyrazines, including 2-Chloro-5-phenylpyrazine, revealed that treatment with potassium amide in liquid ammonia yields a mixture of products through ring contraction and other transformations. This study provided insights into the reactivity and transformation patterns of these compounds (Lont & Plas, 2010).

  • Pyrazine Derivatives as Tuberculostatic Agents : Some derivatives of 2-chloro-3-cyanopyrazine, closely related to 2-Chloro-5-phenylpyrazine, were synthesized and tested for their tuberculostatic activity. Certain compounds demonstrated high activity against tuberculosis with MIC values ranging from 3.1–7.8 μg/mL (Foks et al., 2005).

  • Fluorescence Prelabeling Reagent for Saccharides : 2-Amino-3-phenylpyrazine, a derivative of 2-Chloro-5-phenylpyrazine, was found to be a sensitive fluorescence labeling reagent for saccharides. This application is useful for the chromatographic or electrophoretic determination of saccharides, highlighting the compound's utility in analytical chemistry (Yamamoto, Hamase, & Zaitsu, 2003).

Safety And Hazards

2-Chloro-5-phenylpyrazine is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is combustible and toxic, causing acute toxic effects and potentially chronic effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-chloro-5-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXPYFPNVAWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361245
Record name 2-chloro-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenylpyrazine

CAS RN

25844-73-9
Record name 2-chloro-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-phenylpyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.01 mol. of 5-phenylpyrazin-2(1H)one 8.0 ml. of POCl3 and a drop of concentrated sulfuric acid is refluxed for 4-5 hr. The solution is poured into 100 g. of ice. The title compound is isolated by filtration and recrystallized.
Quantity
8 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PJ Lont, HC Van der Plas - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
… In good agreement with the above-mentioned results, from 2-chloro5-phenylpyrazine (Ic), in which both positions 3 and 6 are unoccupied, all three compounds 2c, 3i and 4i are indeed …
Number of citations: 23 onlinelibrary.wiley.com
A Ohta, T Watanabe, Y Akita, M Yoshida… - Journal of …, 1982 - Wiley Online Library
The reactions of the monoxides of propylpyrazine and phenylpyrazine with phosphoryl chloride or acetic anhydride were investigated. Except in the case of the reaction of 2‐…
Number of citations: 17 onlinelibrary.wiley.com
N Sato - The Journal of Organic Chemistry, 1978 - ACS Publications
… In contrast, oxidation of 2-chloro-5-phenylpyrazine (5) with peracetic acid provided equal amounts (by NMR) of the 1- and 4-oxides, and the persulfate oxidation gave only the 1-oxide. …
Number of citations: 25 pubs.acs.org
N Sato, N Narita - Synthesis, 2001 - thieme-connect.com
… chlorides were shown to be less reactive substrates, namely acylpyrazine 5a was obtained in 68 % yield by the Cu-cocatalyzed cross-couplings of 2-chloro-5-phenylpyrazine (vs 93 %, …
Number of citations: 11 www.thieme-connect.com
Y AKITA, K MISU, T WATANABE… - Chemical and …, 1976 - jstage.jst.go.jp
… 4-oxide and 2-chloro-5-phenylpyrazine 1-oxide gave the deoxygenated products in 75%, and 86.5% yield, respectively. Owing to less solubility in acetone, 2-chloro-5-phenylpyrazine 4-…
Number of citations: 15 www.jstage.jst.go.jp
WC Lumma Jr, RD Hartman, WS Saari… - Journal of Medicinal …, 1978 - ACS Publications
… 2-chloro-5-phenylpyrazine,17 7.56 g of anhydrous piperazine, and 60 mL of n-BuOH at reflux for 24 h and cooling, solvent was removed from reduced pressure. The residue was …
Number of citations: 28 pubs.acs.org
N Sato, N Narita - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
… 2-Chloro-5-phenylpyrazine (4a). This compound was obtained as colorless needles, mp 97-98 (from ethanol) (lit [11] mp 98.5-99); 'H nmr: 7.50 (3H, m), 7.97 (2H, m), 8.62 (IH, d, J = 1.7 …
Number of citations: 16 onlinelibrary.wiley.com
GR Newkome, A Nayak, J Otemaa… - The Journal of …, 1978 - ACS Publications
… In contrast, oxidation of 2-chloro-5-phenylpyrazine (5) with peracetic acid provided equal amounts (by NMR) of the 1- and 4-oxides, and the persulfate oxidation gave only the 1-oxide. …
Number of citations: 32 pubs.acs.org
BRT KEENE - Advances in Heterocyclic Chemistry, 1988 - books.google.com
… Increased steric hindrance to 4-oxidation is indicated by the observations that equal proportions of both possible oxides are formed from 2-chloro-5-phenylpyrazine (78JOC3367)[a …
Number of citations: 0 books.google.com
M Nemergut, D Pluskal, J Horackova, T Sustrova… - bioRxiv, 2022 - biorxiv.org
… 3-benzyl-2-hydrazinyl-5-phenylpyrazine: In a 20 mL sealable Biotage vial, 3-benzyl-2-chloro-5phenylpyrazine 41 (2.0 g, 7.1 mmol) and hydrazine hydrate (1.38 mL, 28.5 mmol) were …
Number of citations: 5 www.biorxiv.org

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